1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Overview
Description
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H10N2 and an average mass of 134.178 Da . This compound is part of the pyrrolopyrazine family, which is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, formylation of 1-methyl-substituted 3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group . Another study described a new synthetic method for “8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione” and other derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The compound is part of the pyrrolopyrazine family, which is classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of this compound depend on the structure of the starting materials . For example, trifluoroacetylation of 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazines occurs at the methyl group .Physical and Chemical Properties Analysis
This compound has a molecular formula of C8H10N2 and an average mass of 134.178 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.Future Directions
Pyrrolopyrazine derivatives, including 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine, have shown potential in various applications such as pharmaceuticals, organic materials, and bioactive molecules . Future research could focus on further understanding the action mechanisms of these compounds and conducting more Structure-Activity Relationship (SAR) research . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKRKTNWNQKYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN2C1=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342768 | |
Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64608-66-8 | |
Record name | 1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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